molecular formula C13H18O B14340243 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene CAS No. 106968-18-7

2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene

Cat. No.: B14340243
CAS No.: 106968-18-7
M. Wt: 190.28 g/mol
InChI Key: WZTZPBWESSGJFP-UHFFFAOYSA-N
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Description

2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and an ethenyloxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with an ethenyloxyethyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3,5-trimethylbenzene, followed by the addition of the ethenyloxyethyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethenyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its ethenyloxyethyl and trimethylbenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

106968-18-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(1-ethenoxyethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C13H18O/c1-6-14-12(5)13-10(3)7-9(2)8-11(13)4/h6-8,12H,1H2,2-5H3

InChI Key

WZTZPBWESSGJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)OC=C)C

Origin of Product

United States

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